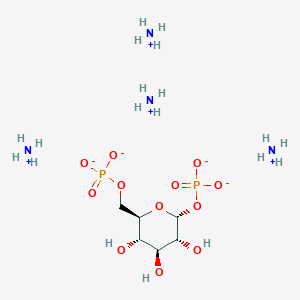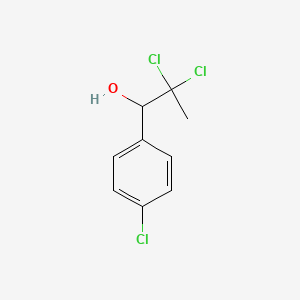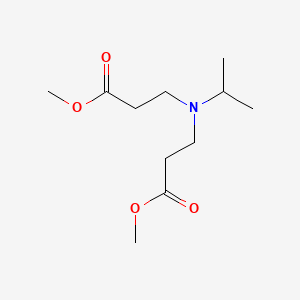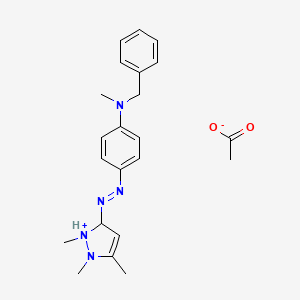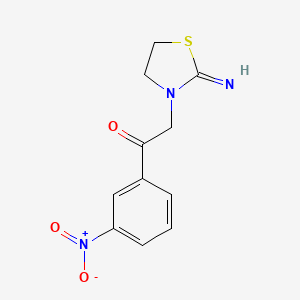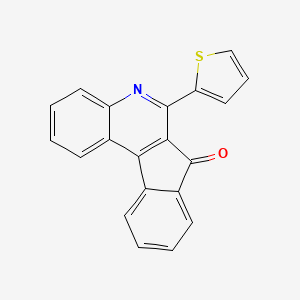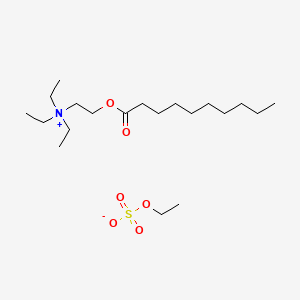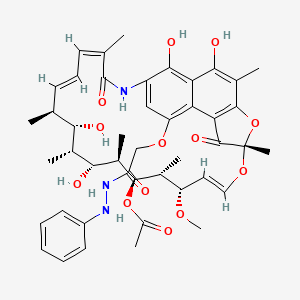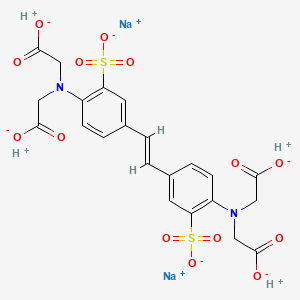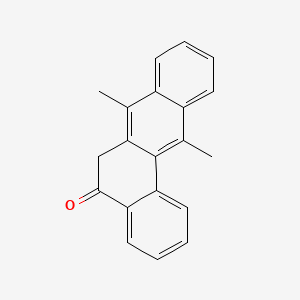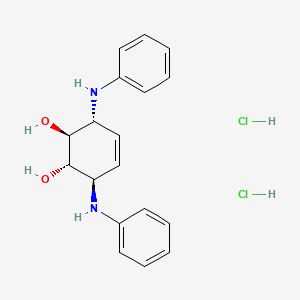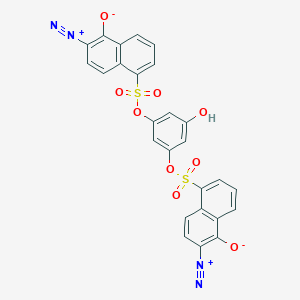
Tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate is a chemical compound with the molecular formula C7H23N4O9P. It is a derivative of 2-phosphonobutane-1,2,4-tricarboxylic acid, which is known for its applications in various industrial processes. This compound is primarily used as a complexing agent, dispersant, and antiscalant in water treatment and other industrial applications .
Métodos De Preparación
The synthesis of tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate typically involves the reaction of 2-phosphonobutane-1,2,4-tricarboxylic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the tetraammonium salt. The process can be summarized as follows:
Reactants: 2-phosphonobutane-1,2,4-tricarboxylic acid and ammonium hydroxide.
Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature and pH.
Product Isolation: The resulting this compound is isolated by crystallization or precipitation.
Análisis De Reacciones Químicas
Tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as calcium, magnesium, zinc, aluminum, and iron.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common in its typical applications.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Aplicaciones Científicas De Investigación
Tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent in various chemical processes to prevent the precipitation of metal salts.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of enzymes and other proteins.
Mecanismo De Acción
The mechanism of action of tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate involves its ability to form stable complexes with metal ions. This complexation prevents the precipitation of metal salts, thereby acting as an effective antiscalant and dispersant. The molecular targets include metal ions such as calcium, magnesium, zinc, aluminum, and iron. The pathways involved in its action are primarily related to the stabilization of these metal ions in solution .
Comparación Con Compuestos Similares
Tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate can be compared with other similar compounds such as:
2-Phosphonobutane-1,2,4-tricarboxylic acid: The parent compound, which also acts as a complexing agent and antiscalant.
Tetrasodium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate: A similar compound with sodium ions instead of ammonium ions, used in similar applications.
Aminotris(methylenephosphonic acid): Another phosphonic acid derivative used as a scale inhibitor and complexing agent.
This compound is unique due to its specific ammonium ion composition, which provides distinct properties in terms of solubility and complexation behavior .
Propiedades
Número CAS |
93803-05-5 |
|---|---|
Fórmula molecular |
C7H23N4O9P |
Peso molecular |
338.25 g/mol |
Nombre IUPAC |
tetraazanium;2-(carboxymethyl)-2-phosphonatopentanedioate |
InChI |
InChI=1S/C7H11O9P.4H3N/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);4*1H3 |
Clave InChI |
OKYZCYSYTBASGO-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CC(=O)O)(C(=O)[O-])P(=O)([O-])[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


